molecular formula C13H11NO4S B3126377 N-(Benzo[d][1,3]dioxol-5-yl)benzenesulfonamide

N-(Benzo[d][1,3]dioxol-5-yl)benzenesulfonamide

Cat. No.: B3126377
M. Wt: 277.30 g/mol
InChI Key: WEZOCEUXNBHQRC-UHFFFAOYSA-N
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Description

N-(Benzo[d][1,3]dioxol-5-yl)benzenesulfonamide is a synthetic capsaicin analogue rationally designed for anticancer research. This compound was developed through a bioisosteric approach, replacing the traditional vanillyl group of capsaicin with a 1,3-benzodioxole ring system—a structural feature common in several anticancer agents—and substituting the amide bond with a more metabolically stable sulfonamide group . The design aimed to retain biological activity while improving the drug-like properties of the native capsaicinoid scaffold. This compound has demonstrated significant in vitro antiproliferative activity , showing promising cytotoxicity against the MCF-7 breast cancer cell line . Its conformational profile has been extensively studied through X-ray diffraction analysis, revealing that the five-membered 1,3-dioxole ring adopts an envelope conformation, and the dihedral angle between the phenyl ring and the benzodioxole system is 84.65° . This structural data provides valuable insights for molecular modeling and the understanding of its potential mechanism of action. Researchers value this benzodioxole sulfonamide as a valuable chemical tool for studying capsaicin-related pathways and for the development of novel antitumor agents . Applications: This product is intended for research applications only, including chemical biology, medicinal chemistry, and oncology research, particularly in the study of capsaicinoid analogues and their effects on cancer cell proliferation. Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c15-19(16,11-4-2-1-3-5-11)14-10-6-7-12-13(8-10)18-9-17-12/h1-8,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZOCEUXNBHQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-303292 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, cyclization, and purification steps. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the final product .

Industrial Production Methods

Industrial production of WAY-303292 follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is common to obtain the compound in its purest form .

Chemical Reactions Analysis

Types of Reactions

WAY-303292 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms .

Scientific Research Applications

Medicinal Chemistry

N-(Benzo[d][1,3]dioxol-5-yl)benzenesulfonamide has been investigated for its role as a modulator of ATP-binding cassette (ABC) transporters. These transporters are crucial in the pharmacokinetics of drugs and are implicated in various diseases, including cystic fibrosis and cancer. The compound has shown promise in enhancing the efficacy of drug delivery systems by modulating the activity of these transporters, thereby improving therapeutic outcomes for conditions such as cystic fibrosis and hereditary diseases .

Cancer Treatment

Recent studies have focused on the compound's potential as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, an analogue designed based on the capsaicin structure demonstrated promising activity against various cancer cells, suggesting that modifications to the benzenesulfonamide structure can enhance its antitumor properties .

Case Study: Capsaicin Analogue

A notable study synthesized a capsaicin-like analogue using this compound. This analogue was designed to retain the beneficial properties of capsaicin while potentially minimizing side effects. The study reported that this compound exhibited selective cytotoxicity towards cancer cells, indicating its potential as a therapeutic agent in oncology .

The compound has also been explored for its ability to modulate biological pathways involved in inflammation and pain management. Its structural similarities to known analgesics suggest that it could serve as a lead compound for developing new pain-relief medications. Preliminary findings indicate that it may influence cyclooxygenase (COX) pathways, which are critical in inflammatory responses .

Mechanism of Action

WAY-303292 exerts its effects by inhibiting B-Raf kinase, thereby blocking the MAPK/ERK signaling pathway. This inhibition prevents the phosphorylation and activation of downstream proteins involved in cell proliferation and survival. The compound binds to the ATP-binding site of B-Raf kinase, preventing its activation and subsequent signaling events .

Comparison with Similar Compounds

Key Findings :

  • Electron-withdrawing groups (e.g., iodine in 4d ) increase melting points due to enhanced intermolecular interactions .
  • Ethoxy substituents (4c ) lower melting points compared to methyl groups, likely due to reduced crystallinity .

Capsaicin Analogs ()

N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide is a capsaicin analog where the 2-methoxyphenol moiety of capsaicin is replaced with a benzodioxole ring. Key differences include:

  • Crystallography : The compound exhibits intermolecular N–H⋯O and C–H⋯π interactions, stabilizing its crystal lattice .
  • Bioactivity : Unlike capsaicin, this analog shows cytotoxicity in cancer cell lines, suggesting divergent pharmacological pathways .

Acrylonitrile and Thiadiazole Derivatives ()

Compounds such as (Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile (27) and 5h (a PI3Kα inhibitor) demonstrate how replacing the sulfonamide with acrylonitrile or thiadiazole groups alters properties:

Compound ID Functional Group Key Feature Bioactivity/Application
27 Acrylonitrile Conjugated π-system Potential fluorescent probe
5h Thiadiazole-sulfonamide Bicyclic heterocycle PI3Kα inhibition (IC₅₀ < 100 nM)

Key Findings :

  • Acrylonitrile derivatives (27 ) exhibit extended conjugation, useful in optoelectronic materials .
  • Thiadiazole-sulfonamide hybrids (5h ) show potent enzyme inhibition, highlighting the role of heterocycles in target binding .

Indole and Naphthalene Hybrids ()

Compounds like (S)-N-(benzo[d][1,3]dioxol-5-yl(5-methoxy-1H-indol-3-yl)methyl)benzenesulfonamide incorporate indole or naphthalene moieties:

  • Indole Derivatives : The 5-methoxyindole group introduces planar aromaticity, enhancing π-π stacking with biological targets .
  • Naphthalene Hybrids : Bulky naphthalene substituents increase molecular weight (~450–500 g/mol) and may improve blood-brain barrier penetration .

Covalent Partial Agonists ()

LUF7746 and LUF7747 are adenosine A₁ receptor modulators featuring a benzodioxole-sulfonamide core:

  • LUF7746 : Contains a reactive fluorosulfonyl warhead for covalent binding (Ki = 2.1 nM).
  • LUF7747 : Methylsulfonyl control compound lacks covalent binding (Ki = 8.3 nM).

Key Finding : The fluorosulfonyl group in LUF7746 enhances receptor residence time, demonstrating the impact of electrophilic substituents .

Physical Properties

Compound Class Avg. Melting Point (°C) Notable Trends
Dihydropyrazoles 180–214 Higher MPs with heavy atoms (e.g., I)
Capsaicin Analogs N/A Stabilized by H-bonding
Acrylonitriles 200–230 Conjugation increases thermal stability

Biological Activity

N-(Benzo[d][1,3]dioxol-5-yl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety attached to a benzenesulfonamide group. The structure can be represented as follows:

C13H11NO4S\text{C}_{13}\text{H}_{11}\text{N}\text{O}_4\text{S}

This structural configuration is crucial for its interaction with biological targets, particularly ATP-binding cassette (ABC) transporters, which are integral in the transport of various molecules across cellular membranes.

Target Interaction:
this compound primarily modulates ABC transporters. These transporters play a vital role in drug absorption, distribution, and excretion, making them significant in pharmacology and toxicology .

Biochemical Pathways:
By influencing ABC transporter activity, this compound may affect various biochemical pathways related to drug metabolism and resistance mechanisms in cancer cells. This modulation can lead to altered cellular responses to chemotherapeutic agents .

Antimicrobial Activity

Research has shown that derivatives of benzenesulfonamide exhibit antimicrobial properties. In vitro studies indicate that this compound displays activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 1 to 32 µg/mL .

Anticancer Activity

The compound has been evaluated for its anticancer potential across various cell lines. Notably:

  • HeLa Cells: IC50 values were reported to be below 10 µg/mL for several derivatives, indicating strong antiproliferative effects.
  • MCF-7 Cells: Compounds similar to this compound exhibited IC50 values ranging from 8.49 to 62.84 µg/mL .

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest.

Case Studies and Research Findings

Study on Anticancer Activity:
A study assessed the effects of this compound on various cancer cell lines:

  • Cell Lines Tested: HeLa (cervical), MCF-7 (breast), and A549 (lung).
  • Results: The most active compounds showed IC50 values less than 10 µg/mL against these cell lines, demonstrating significant potential for further development as anticancer agents .

Antioxidant Properties:
In addition to its antimicrobial and anticancer properties, this compound has also been investigated for its antioxidant capabilities. It was found to scavenge free radicals effectively, contributing to its overall therapeutic profile .

Comparative Analysis

Compound NameStructure TypeBiological ActivityIC50 (µg/mL)
This compoundBenzenesulfonamideAntimicrobial, Anticancer<10
Cinnamic Acid DerivativesPlant MetaboliteAntimicrobial16d: <10
CelecoxibCOX InhibitorAnticancer1.29

Q & A

Q. Q1: What synthetic methodologies are commonly used to prepare N-(Benzo[d][1,3]dioxol-5-yl)benzenesulfonamide, and how is its purity optimized?

A: The compound is synthesized via sulfonylation of benzo[d][1,3]dioxol-5-amine with benzenesulfonyl chloride under basic conditions. Key factors include temperature control (0–5°C to minimize side reactions) and stoichiometric excess of the sulfonyl chloride. Post-synthesis, purity is optimized using column chromatography (e.g., silica gel with ethyl acetate/hexane) and recrystallization from ethanol. Yield improvements are achieved by optimizing reaction time and base selection (e.g., pyridine vs. triethylamine) .

Q. Q2: Which analytical techniques are critical for confirming the structure and purity of this compound?

A:

  • 1H/13C NMR : Confirm regiochemistry and substituent integration (e.g., benzenesulfonamide protons at δ 7.5–7.8 ppm, benzo[d][1,3]dioxol protons at δ 6.7–6.9 ppm) .
  • ESI-MS : Validate molecular weight (e.g., [M+H]+ at m/z 318.1) and detect impurities .
  • Elemental Analysis : Verify C, H, N, and S content within ±0.4% of theoretical values .

Advanced Synthetic Applications

Q. Q3: How can electro-oxidative annulation reactions be optimized using this compound as a substrate?

A: Constant-current electrolysis (e.g., 10 mA/cm² in acetonitrile with LiClO4 as electrolyte) enhances regioselectivity in [3+2] annulation reactions. Key parameters include:

  • Electrode Material : Graphite anodes reduce overpotential.
  • Substitution Pattern : Electron-rich anilines (e.g., 4-methyl derivatives) improve reaction efficiency (yields >85%) .
  • Reaction Monitoring : In-situ FTIR tracks intermediate formation to avoid over-oxidation .

Q. Q4: What role does this compound play in copper-catalyzed multi-component reactions?

A: It acts as a sulfonamide donor in carbonylative borylamidation of alkenes. For example, Cu(I) catalysts (e.g., CuBr) enable coupling with CO and boronic acids to form γ-boryl amides. Key steps include:

  • Substrate Activation : Trans-β-methylstyrene coordinates to Cu, facilitating insertion.
  • Yield Optimization : Excess benzo[d][1,3]dioxol-5-amine (2.5 equiv.) and 6:1 n-pentane/EA chromatography yield 58% of N-(Benzo[d][1,3]dioxol-5-yl)-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide .

Biological Evaluation & Mechanisms

Q. Q5: What in vitro assays are used to evaluate COX-2 inhibition by derivatives of this compound?

A:

  • Enzyme Assays : Recombinant COX-2 is incubated with arachidonic acid; IC50 values are determined via ELISA for prostaglandin E2 (PGE2) .
  • Cell-Based Assays : Human colon cancer cells (HCT-116) treated with derivatives (e.g., 4h, IC50 = 1.2 µM) assess anti-proliferative effects via MTT assays .

Q. Q6: How do structural modifications influence antibacterial activity in dihydropyrazole derivatives?

A:

  • 3-tert-Butyl Group : Enhances lipophilicity, improving membrane penetration (MIC = 8 µg/mL against S. aureus) .
  • 1-Substituents : Bulky groups (e.g., benzyl) reduce activity due to steric hindrance, while smaller groups (e.g., acetyl) maintain potency .
  • SAR Insights : Electron-withdrawing groups on the benzene ring increase oxidative stress in bacterial cells .

Mechanistic & Computational Studies

Q. Q7: What computational methods predict the binding affinity of this compound’s derivatives to uPAR?

A:

  • Docking Studies : AutoDock Vina screens derivatives (e.g., IPR-1) against uPAR’s SMB domain, prioritizing compounds with ΔG < −9 kcal/mol .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns; RMSD < 2 Å indicates stable binding .

Q. Q8: How does the benzo[d][1,3]dioxol moiety influence neurogenesis in acrylonitrile derivatives?

A: In rat hippocampal models, the moiety enhances blood-brain barrier penetration. Derivatives like (Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile (27) upregulate BDNF expression by 2.5-fold via ERK/CREB pathways, validated by qPCR and Western blot .

Methodological Innovations

Q. Q9: What green chemistry approaches reduce environmental impact in synthesizing this compound?

A:

  • Solvent-Free Reactions : Mechanochemical synthesis using ball milling reduces waste.
  • Electrochemical Methods : Replace stoichiometric oxidants (e.g., MnO2) with H2O as a proton source, achieving 90% atom economy .

Q. Q10: How are isotopic labeling and tracer studies applied to metabolic profiling?

A: 13C-labeled This compound is synthesized via Pd-catalyzed carbonylation with 13CO. LC-MS/MS tracks metabolites in hepatocyte cultures, identifying sulfone and glucuronide conjugates as major pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Benzo[d][1,3]dioxol-5-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(Benzo[d][1,3]dioxol-5-yl)benzenesulfonamide

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